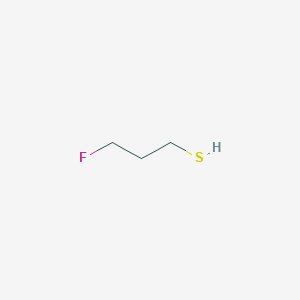

3-Fluoropropane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FS/c4-2-1-3-5/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUKMWGETCFZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 3 Fluoropropane 1 Thiol

Nucleophilic Reactivity of the Thiol Moiety

The thiol group (-SH) of 3-fluoropropane-1-thiol is a versatile nucleophile, capable of participating in a variety of addition and substitution reactions. The electron-withdrawing nature of the distant fluorine atom can subtly modulate the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

The thiol-ene reaction, the addition of a thiol across a carbon-carbon double bond, is a cornerstone of click chemistry due to its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org This reaction can proceed via two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. rsc.org

In the radical-mediated pathway, a thiyl radical (RS•) is generated, typically through photolysis or thermal decomposition of an initiator. This radical adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org The process is highly efficient and tolerant of many functional groups. For this compound, this reaction provides a robust method for covalently attaching 3-fluoropropylthio moieties to polymers and surfaces.

Table 1: Comparison of Initiation Methods for Radical Thiol-Ene Reactions

| Initiation Method | Conditions | Initiator Examples | Advantages |

| Photoinitiation | UV irradiation (e.g., 360 nm), Room Temp | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Fast, spatially and temporally controlled, mild conditions. nih.gov |

| Thermal Initiation | Heating (e.g., 50-80 °C) | 2,2'-Azobis(isobutyronitrile) (AIBN) | Simple, no specialized light source needed. researchgate.net |

| Sonochemical | Ultrasound (e.g., 20 kHz) | AIBN at Room Temp | Can be initiated at room temperature without UV. researchgate.net |

The alternative mechanism is a nucleophile-initiated thiol-ene (Michael) addition, which is discussed in more detail in the following section. The choice of mechanism allows for tailored applications, from creating cross-linked polymer networks to surface patterning. wikipedia.org

The thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide (B117702). mdpi.com This reaction is typically catalyzed by a base or a nucleophile.

In the base-catalyzed mechanism, a base deprotonates the thiol to form a highly reactive thiolate anion, which then acts as the nucleophile. sci-hub.se The pKa of the thiol is a critical factor; the inductive effect of the fluorine atom in this compound is expected to slightly lower its pKa compared to non-fluorinated alkanethiols, potentially facilitating its deprotonation and increasing reaction rates under basic conditions.

In the nucleophile-catalyzed pathway, a nucleophile (such as a phosphine (B1218219) or a tertiary amine) first adds to the alkene to generate a zwitterionic intermediate. This intermediate is a strong base that deprotonates the thiol, creating the active thiolate species which then participates in the addition. sci-hub.sersc.org This method avoids the need for strong stoichiometric bases. The reaction is highly efficient and selective, avoiding the homopolymerization side reactions that can sometimes occur in radical processes. mdpi.com

Table 2: Common Catalysts for Thiol-Michael Addition

| Catalyst Type | Examples | Mechanism | Key Features |

| Strong Bases | Sodium Hydroxide (B78521) (NaOH) | Base-catalyzed | Generates thiolate directly; requires careful stoichiometric control. |

| Organic Bases | Triethylamine (TEA), DBU | Base-catalyzed | Milder than inorganic bases, good solubility in organic solvents. rsc.org |

| Nucleophiles | Triethylphosphine (PEt₃) | Nucleophile-initiated | Highly efficient initiator; reaction proceeds via a zwitterionic intermediate. rsc.org |

| Nucleophiles | Primary/Secondary Amines | Both | Can act as both a base and a nucleophilic initiator. rsc.org |

The para-fluoro-thiol reaction (PFTR) is a specific type of nucleophilic aromatic substitution (SNAr) where a thiol displaces a fluorine atom located para to an activating group on an aromatic ring. researchgate.net This reaction is particularly efficient with highly fluorinated aromatic compounds, such as those containing a pentafluorophenyl moiety. rsc.org

In this context, this compound acts as the nucleophile. Under basic conditions, it forms the 3-fluoropropane-1-thiolate anion, which attacks the electron-deficient aromatic ring, leading to the substitution of a fluoride (B91410) ion. nih.gov The reaction is known for its high selectivity for the para position and its ability to proceed under mild, often metal-free conditions, making it a valuable ligation tool in polymer and materials chemistry. rsc.org The fluoride ion released during the reaction can even be used to catalyze further transformations, leading to a self-propagating reaction system in some cases. nih.gov

Oxidative Transformations of this compound

The sulfur atom in this compound can exist in various oxidation states, leading to a range of important derivatives. Oxidative reactions can target the formation of disulfides or higher oxidation state species like sulfonyl fluorides.

Sulfonyl fluorides are valuable functional groups, notably for their use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govtue.nl A modern and environmentally benign method to synthesize sulfonyl fluorides is through the electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride (KF). nih.govresearchgate.net

This method avoids the use of harsh chemical oxidants. In the electrochemical cell, the thiol undergoes anodic oxidation to form disulfide and other intermediates, which then react with fluoride ions present in the electrolyte to yield the corresponding sulfonyl fluoride. nih.govthieme.de The process is applicable to a wide variety of alkyl and aryl thiols, indicating its suitability for the conversion of this compound to 3-fluoropropane-1-sulfonyl fluoride. researchgate.net The reaction can be performed under mild conditions and has been successfully implemented in continuous flow reactors, allowing for rapid and scalable synthesis. tue.nlresearchgate.net

Table 3: Typical Conditions for Electrochemical Synthesis of Sulfonyl Fluorides

| Parameter | Condition | Purpose |

| Starting Material | Thiol or Disulfide | Sulfur source. nih.gov |

| Fluoride Source | Potassium Fluoride (KF) | Inexpensive, safe, and abundant source of fluoride ions. researchgate.net |

| Electrodes | Graphite (Anode), Stainless Steel (Cathode) | Inexpensive and effective electrode materials. nih.gov |

| Solvent System | Biphasic (e.g., CH₃CN / 1 M HCl) | Provides conductivity and dissolves reactants. nih.gov |

| Additive | Pyridine (catalytic) | Enhances reaction efficiency. nih.gov |

| Mode of Operation | Batch or Continuous Flow | Flow chemistry enables faster reaction times (minutes vs. hours). tue.nl |

The oxidation of thiols is a fundamental process in sulfur chemistry, most commonly leading to the formation of a disulfide bond (S-S). The oxidation of this compound yields 1,2-bis(3-fluoropropyl) disulfane (B1208498). This transformation can be achieved using a variety of mild oxidizing agents or through electrochemical methods.

The formation of a disulfide is often a key intermediate step in the electrochemical synthesis of sulfonyl fluorides from thiols. researchgate.net The disulfide itself can be isolated or used as the direct starting material for the sulfonyl fluoride synthesis. nih.gov The presence of the fluorine atoms in 1,2-bis(3-fluoropropyl) disulfane would be expected to influence its properties, such as lipophilicity and conformational preference, compared to non-fluorinated disulfides. The disulfide bond can be cleaved back to the thiol under reducing conditions, making it a reversible covalent linkage.

Reaction Mechanisms Involving Carbon-Sulfur and Carbon-Fluorine Bonds

The reactivity of this compound is dictated by the interplay of its functional groups, primarily the thiol (-SH) and the terminal fluorine (-F) atom, which influence the cleavage and formation of carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds. Mechanistic studies, often drawing parallels from related fluoroalkyl and thiol compounds, provide insight into the electronic and structural factors governing its chemical transformations.

Investigations of Single Electron Transfer Processes in Thiol Reactions

Single electron transfer (SET) represents a fundamental step in various radical-mediated reactions. For thiols, SET processes can lead to the formation of thiyl radicals (RS•), which are key intermediates in reactions such as thiol-ene additions and oxidative couplings. While direct SET studies on this compound are not extensively documented, the behavior of analogous fluoroalkyl compounds and general thiol chemistry offers a basis for understanding its potential reactivity.

The initiation of SET in thiol reactions can be achieved through various means, including photoredox catalysis or interaction with strong electron donors. For instance, visible-light-mediated organocatalyzed thiol-ene reactions have been shown to proceed via a proton-coupled electron transfer (PCET) mechanism. researchgate.netacs.org In such a process, a photoexcited catalyst can engage in a concerted transfer of a proton and an electron with the thiol, generating a thiyl radical. For this compound, this would lead to the formation of the 3-fluoropropylthiyl radical.

Furthermore, studies on fluoroalkyl sulfones have demonstrated their participation in SET processes to achieve fluoroalkylation of various nucleophiles. acs.org These reactions proceed through a unimolecular radical nucleophilic substitution (SRN1) mechanism, which involves the initial formation of a radical anion via SET, followed by fragmentation. Although a different class of compound, this highlights the capability of fluoroalkyl moieties to participate in radical pathways.

In the context of this compound, an SET event could be envisioned as the initial step in its oxidation or its reaction with certain metal catalysts. A photoinduced, copper-catalyzed cross-coupling of thiols with aryl halides, for example, has been proposed to proceed via an SET pathway involving a Cu(I)-thiolate complex and the generation of an aryl radical. organic-chemistry.org

Table 1: Plausible Intermediates in Single Electron Transfer Reactions of Thiols

| Precursor | Initiator/Condition | Key Intermediate | Subsequent Reaction Type |

|---|---|---|---|

| R-SH | Light, Photocatalyst | Thiyl Radical (RS•) | Addition to Alkenes, Cyclization |

| R-SH | Oxidizing Agent | Thiyl Radical (RS•) | Dimerization (Disulfide Formation) |

This table presents generalized intermediates from thiol and related organosulfur chemistry, applicable by analogy to this compound.

Palladium-Catalyzed Reactions Involving Carbon-Sulfur Bond Cleavage

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The coupling of thiols with aryl or vinyl halides to form thioethers typically proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

While specific studies on the palladium-catalyzed C-S bond cleavage of this compound are limited, the general mechanism for thiol cross-coupling provides a framework for its expected reactivity. nih.govorganic-chemistry.org The catalytic cycle generally begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with the thiolate, formed by deprotonation of the thiol, to generate a palladium-thiolate complex. Reductive elimination from this complex yields the aryl thioether product and regenerates the Pd(0) catalyst.

A significant consideration for this compound in such reactions is the potential for competitive activation of the C-F bond. mdpi.com Palladium catalysts are known to mediate C-F bond activation, particularly in perfluoro-organic compounds. dntb.gov.ua However, the C(sp³)–F bond in this compound is generally strong and less susceptible to oxidative addition than C(sp²)–Br or C(sp²)–I bonds. Therefore, in cross-coupling reactions with aryl bromides or iodides, the C-S coupling pathway is expected to be favored.

The choice of ligand is crucial in modulating the reactivity and stability of the palladium catalyst. Monophosphine ligands have been shown to be effective for C-S cross-coupling reactions, sometimes allowing for reactions to proceed at room temperature. nih.gov The presence of the fluorine atom in this compound could influence the electronic properties of the sulfur atom and potentially affect the rates of the catalytic steps.

Table 2: General Steps in Palladium-Catalyzed C-S Cross-Coupling of Thiols

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Oxidative Addition | Pd(0)Ln, Ar-X | Ar-Pd(II)(X)Ln | Cleavage of the Ar-X bond and formation of a Pd(II) complex. |

| Ligand Exchange | Ar-Pd(II)(X)Ln, RS- | Ar-Pd(II)(SR)Ln | Displacement of the halide by the thiolate. |

This table outlines the generally accepted mechanism for the Mizoroki-Heck reaction, which serves as a model for the C-S coupling of thiols.

Stereoelectronic Effects and Conformational Analysis in Reactivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can significantly influence the conformation and reactivity of a molecule. wikipedia.org In this compound, the presence of the highly electronegative fluorine atom introduces notable stereoelectronic interactions that dictate its preferred geometry.

A key interaction is the gauche effect, where a conformation with adjacent electronegative substituents in a gauche arrangement (60° dihedral angle) is favored over the anti arrangement (180° dihedral angle). acs.orgnih.gov This is often attributed to a stabilizing hyperconjugative interaction between the σ C-H bonding orbital and the σ* C-F antibonding orbital (σC-H → σ*C-F). wikipedia.org A detailed conformational analysis of 1,3-difluoropropane, a close structural analog of this compound, reveals a strong preference for conformations where the C-F bonds are gauche to each other. semanticscholar.org By analogy, this compound is expected to exhibit a preference for a conformation where the C-F and C-S bonds are gauche.

This conformational preference can impact the reactivity of the molecule. For instance, in reactions where the thiol group approaches a reactive center, the preferred gauche conformation may influence the trajectory of approach and the stability of the transition state. The electron-withdrawing nature of the fluorine atom can also affect the acidity of the thiol proton (pKa) and the nucleophilicity of the corresponding thiolate through inductive effects.

The fluorine atom can also engage in other non-covalent interactions that may affect reactivity and intermolecular organization. nih.gov For example, the C-F bond can act as a weak hydrogen bond acceptor and participate in dipole-dipole interactions, which could influence its behavior in different solvent environments.

Table 3: Predicted Conformational Preferences in this compound

| Dihedral Angle | Conformation | Predicted Stability | Rationale |

|---|---|---|---|

| F-C-C-C | Anti | Less Stable | Steric repulsion may be minimized, but lacks stabilizing hyperconjugation. |

| F-C-C-C | Gauche | More Stable | Favorable σC-H → σ*C-F hyperconjugative interactions (Gauche effect). |

| C-C-C-S | Anti | Potentially favored | Minimizes steric interactions between the fluorine and sulfur atoms. |

This table is based on theoretical principles and analogies with similar fluorinated alkanes.

Applications of 3 Fluoropropane 1 Thiol in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

While 3-Fluoropropane-1-thiol possesses the structural features of a potentially versatile building block in organic synthesis, including a nucleophilic thiol group and a fluorinated alkyl chain, a comprehensive review of available scientific literature indicates a lack of specific, detailed research outlining its extensive use in the following areas.

Precursor in Fluorinated Polymer and Material Development Methodologies

The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Thiols are known to participate in polymerization reactions, such as thiol-ene polymerizations, which are valued for their efficiency and mild reaction conditions. In principle, this compound could serve as a monomer in such reactions to introduce fluorinated propyl side chains into a polymer backbone. However, specific examples and detailed studies on the use of this compound as a direct precursor in the development of fluorinated polymers and materials are not prominently featured in the current body of scientific literature.

Intermediate in the Synthesis of Complex Organofluorine Molecules

The synthesis of complex organofluorine compounds is a significant area of research, particularly in the development of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability and biological activity. As a small, fluorinated molecule with a reactive handle, this compound could theoretically serve as an intermediate in the synthesis of more complex organofluorine structures. The thiol group can be readily converted into other functional groups, and the fluoropropyl moiety provides a source of fluorine. Despite this potential, specific and well-documented synthetic pathways that utilize this compound as a key intermediate in the construction of complex organofluorine molecules are not widely reported in peer-reviewed literature.

Use in Thioacetalation Reactions and Related Functional Group Transformations

Thioacetalation is a common and important reaction in organic synthesis for the protection of carbonyl groups and for the generation of umpolung reactivity. This reaction typically involves the condensation of a carbonyl compound with a thiol or a dithiol in the presence of an acid catalyst. The resulting thioacetal is stable under various conditions but can be readily cleaved when desired. While thiols are the key reagents in these transformations, the specific use of this compound in thioacetalation reactions to introduce a fluorinated tag or for other specific purposes is not a common application documented in the available chemical synthesis literature. General methods for thioacetalation are well-established, but examples employing this compound are not readily found.

Radiopharmaceutical Chemistry and Molecular Probes Development

In contrast to its limited documentation in general organic synthesis, this compound, particularly its isotopically labeled form, [¹⁸F]this compound, has emerged as a valuable tool in the field of radiopharmaceutical chemistry and the development of molecular probes for Positron Emission Tomography (PET) imaging.

Development of ¹⁸F-Thiol Prosthetic Groups for Bioconjugation Strategies

The development of PET imaging agents often involves the labeling of biomolecules, such as peptides and proteins, with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). Direct radiolabeling of these sensitive biomolecules is often challenging due to the harsh reaction conditions required for ¹⁸F-fluorination. To overcome this, small molecules known as prosthetic groups are first radiolabeled with ¹⁸F and then conjugated to the biomolecule under milder conditions.

[¹⁸F]this compound has been investigated as a versatile prosthetic group for the radiolabeling of maleimide-functionalized peptides and other biomolecules. uva.nlnih.gov The synthesis of [¹⁸F]this compound typically involves the nucleophilic substitution of a suitable precursor, such as a tosylate or nosylate (B8438820), with [¹⁸F]fluoride. The thiol group is often protected during the radiofluorination step and then deprotected prior to conjugation.

For instance, a common strategy involves the radiofluorination of a precursor with a benzoate-protected thiol. The resulting S-(3-[¹⁸F]fluoropropyl) benzothioate is then purified, and the free thiol is generated by treatment with a base like sodium methoxide (B1231860). uva.nlnih.gov This [¹⁸F]this compound can then be readily conjugated to maleimide-functionalized biomolecules via a Michael addition reaction under physiological conditions. uva.nlnih.gov

| Prosthetic Group Precursor | Radiolabeling Conditions | Intermediate | Deprotection | Final Prosthetic Group |

| Tosylate-propyl benzothioate | [¹⁸F]F⁻, Kryptofix₂₂₂/K₂CO₃ | S-(3-[¹⁸F]fluoropropyl) benzothioate | Sodium methoxide, followed by acetic acid | [¹⁸F]this compound |

This table summarizes a typical synthesis strategy for [¹⁸F]this compound.

Chemoselective Labeling Strategies for Research Biomolecules

The thiol group of [¹⁸F]this compound provides a handle for highly chemoselective ligation reactions, which are crucial for the specific labeling of biomolecules without affecting other functional groups. The reaction between a thiol and a maleimide (B117702) is a prime example of a chemoselective bioconjugation reaction that proceeds rapidly and efficiently under mild, aqueous conditions. uva.nlnih.govwikipedia.org

This strategy has been successfully employed to label a variety of maleimide-functionalized peptides for PET imaging. For example, the dimeric RGDfK peptide, which targets integrin αvβ₃ expressed on tumor cells, has been successfully radiolabeled using [¹⁸F]this compound. uva.nlnih.gov The resulting radiolabeled peptide, [¹⁸F]fluoropropyl-S-E[c(RGDfK)]₂, demonstrated good tumor accumulation in preclinical models, highlighting the utility of this prosthetic group for developing cancer imaging agents. uva.nlnih.gov

The in vivo stability of the resulting thioether linkage is a critical factor for the successful application of these radiotracers. Studies have shown that the conjugates formed with [¹⁸F]this compound exhibit low bone uptake, indicating good in vivo stability and minimal defluorination. uva.nlnih.gov

| Biomolecule | Functional Group | Conjugation Reaction | Radiolabeled Bioconjugate | Application |

| Dimeric RGDfK peptide | Maleimide | Michael Addition | [¹⁸F]fluoropropyl-S-E[c(RGDfK)]₂ | Tumor Imaging |

| Phenyl maleimide | Maleimide | Michael Addition | [¹⁸F]fluoropropyl-S-phenyl maleimide | Model System |

| Evans Blue maleimide derivative | Maleimide | Michael Addition | [¹⁸F]fluoropropyl-S-Evans Blue maleimide | Imaging Agent Development |

This table provides examples of biomolecules that have been chemoselectively labeled using [¹⁸F]this compound.

The isolated radiochemical yields for the final maleimide addition products, based on the starting [¹⁸F]fluoride, have been reported to be in the range of 6-22% within a total synthesis time of approximately 90 minutes. uva.nlnih.gov These findings underscore the practical utility of [¹⁸F]this compound as a valuable prosthetic group for the development of novel PET radiopharmaceuticals.

Advanced Analytical Characterization in 3 Fluoropropane 1 Thiol Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Fluoropropane-1-thiol and verifying its identity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, each providing unique and complementary information.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons on each of the three carbon atoms. The protons on the carbon adjacent to the fluorine atom (C3) would appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene (B1212753) protons. The protons on the central carbon (C2) would exhibit a complex multiplet due to coupling with the protons on both adjacent carbons and a smaller coupling to the fluorine atom. The protons on the carbon bearing the thiol group (C1) would appear as a triplet, coupled to the adjacent methylene protons. The thiol proton itself would likely appear as a broad singlet or a triplet, depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon backbone of the molecule. Three distinct signals are expected for the three carbon atoms in this compound. The carbon atom bonded to the fluorine (C3) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The chemical shifts of the other two carbons (C2 and C1) will also be influenced by the electronegative fluorine and sulfur atoms.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. The spectrum of this compound is expected to show a single signal, which will be split into a triplet of triplets due to coupling with the geminal and vicinal protons. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom.

The integration of data from ¹H, ¹³C, and ¹⁹F NMR spectra allows for a comprehensive and unambiguous confirmation of the structure of this compound. Furthermore, the presence of any impurity signals in these spectra can be used to assess the purity of the compound.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH ₂F) | 4.5 - 4.7 | ddd | JH-F ≈ 47, JH-H ≈ 6, JH-H ≈ 2 |

| ¹H (CH ₂CH₂F) | 1.9 - 2.1 | m | - |

| ¹H (CH ₂SH) | 2.6 - 2.8 | t | JH-H ≈ 7 |

| ¹H (SH ) | 1.3 - 1.6 | t | JH-H ≈ 8 |

| ¹³C (C H₂F) | 80 - 85 | d | ¹JC-F ≈ 165 |

| ¹³C (C H₂CH₂F) | 33 - 37 | d | ²JC-F ≈ 20 |

| ¹³C (C H₂SH) | 22 - 26 | s | - |

| ¹⁹F | -215 to -225 | tt | JF-H ≈ 47, JF-H ≈ 25 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (LC/MS/MS, GC-MS) for Purity Assessment and Reaction Monitoring

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation.

GC-MS: Gas Chromatography-Mass Spectrometry is particularly well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern, which shows the masses of the fragments produced upon ionization, can be used to deduce the structure of the molecule. Common fragmentation pathways for thiols include the loss of the SH radical and cleavage of the carbon-carbon bonds.

LC/MS/MS: Liquid Chromatography-Tandem Mass Spectrometry can also be employed, particularly for less volatile derivatives of this compound or for monitoring reactions in solution. This technique provides high sensitivity and selectivity, allowing for the detection of the target compound even in complex matrices. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, which can provide even more detailed structural information and enhance the specificity of the analysis.

Both GC-MS and LC/MS/MS are invaluable for assessing the purity of this compound by detecting and identifying any impurities present. They are also powerful tools for reaction monitoring, allowing researchers to track the progress of a reaction by observing the disappearance of reactants and the appearance of products over time.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 94 | [M]⁺ (Molecular Ion) |

| 61 | [M - SH]⁺ |

| 47 | [CH₂FCH₂]⁺ |

| 45 | [CH₂SH]⁺ |

| 33 | [SH]⁺ |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of a wide range of compounds. For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound, which is the time it takes to travel through the column, is a characteristic property that can be used for its identification. By using a suitable detector, such as a UV detector (if the compound or its derivative has a chromophore) or a mass spectrometer, the amount of the compound can be quantified. HPLC is particularly useful for the purification of this compound on a preparative scale.

Gas Chromatography (GC) in Reaction Analysis and Volatile Compound Determination

Given the likely volatility of this compound, Gas Chromatography (GC) is an excellent technique for its analysis. In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile gas phase and the stationary phase. The retention time in GC is highly reproducible and can be used for the identification of the compound by comparing it to a known standard. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides a powerful tool for the quantitative analysis of this compound in reaction mixtures and for the determination of its presence as a volatile compound in various samples.

Interactive Data Table: Hypothetical Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Retention Time |

| HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water Gradient | UV or MS | Dependent on gradient |

| GC | DB-5 or similar non-polar capillary column | Helium | FID or MS | Dependent on temperature program |

Theoretical and Computational Investigations of 3 Fluoropropane 1 Thiol

Electronic Structure and Bonding Analysis

Quantum chemical calculations are essential for elucidating the nature of the carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds within 3-Fluoropropane-1-thiol.

The C-F bond is known to be one of the strongest single bonds in organic chemistry due to the large electronegativity difference between carbon and fluorine. This high polarity results in a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom, leading to a strong electrostatic attraction. Theoretical studies on analogous fluorinated alkanes consistently show a short bond length and high bond dissociation energy for the C-F bond. For this compound, the C-F bond is expected to exhibit these characteristic features, contributing to the molecule's thermal and chemical stability.

The C-S bond , in contrast, is longer and weaker than a corresponding C-C bond. Sulfur is less electronegative than carbon, leading to a less polar bond compared to the C-F bond. Computational studies on various thiols indicate that the C-S bond length is typically around 1.8 Å. The presence of the electron-withdrawing fluorine atom at the 3-position can influence the C-S bond characteristics through inductive effects, potentially affecting its bond strength and reactivity.

Below is a table summarizing the typical bond characteristics for C-F and C-S bonds based on computational studies of related organofluorine and organosulfur compounds.

| Bond | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) | Polarity |

| C-F | ~1.35 - 1.40 | ~110 - 130 | Highly Polar (Cδ+-Fδ-) |

| C-S | ~1.80 - 1.85 | ~70 - 85 | Moderately Polar (Cδ+-Sδ-) |

These values are generalized from computational data on similar classes of compounds and represent expected ranges for this compound.

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of this compound are determined by a delicate balance of steric hindrance, electrostatic interactions, and stereoelectronic effects. The rotation around the C-C and C-S single bonds gives rise to various conformers with different energies.

A key factor governing the conformational landscape of this compound is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°), contrary to what would be expected from steric considerations alone. In the context of this compound, a gauche arrangement between the fluorine and sulfur-containing groups is of particular interest.

Recent computational studies on β-fluorinated thiols have shown that a "fluorine/sulfur gauche effect" does exist, where the gauche conformer is stabilized relative to the anti conformer. This stabilization is primarily attributed to electrostatic interactions (63-75%) and, to a lesser extent, orbital interactions (22-41%) nih.gov. The primary orbital interaction responsible for this stabilization is hyperconjugation, specifically the donation of electron density from a σC-H bonding orbital into the antibonding σ*C-F orbital. This interaction is maximized in a gauche arrangement.

For this compound, we can anticipate a similar gauche preference around the C2-C3 bond (F-C-C-C) and potentially around the C1-C2 bond (C-C-C-S). The interplay of these effects will determine the molecule's preferred three-dimensional structure.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the conformational preferences of molecules like this compound. These methods can accurately predict the geometries and relative energies of different conformers.

Studies on analogous molecules, such as 3-fluoro-1,2-propanediol, have demonstrated that the most stable conformers often exhibit an all-gauche arrangement researchgate.netrsc.orgnih.gov. This preference is dictated by a combination of hyperconjugative interactions and the minimization of repulsive electrostatic interactions. For this compound, DFT calculations would likely reveal several low-energy conformers corresponding to different rotational arrangements around the C-C and C-S bonds.

The following table illustrates the expected relative energies of different conformers of a generic 1,3-disubstituted propane (B168953), which can be considered analogous to the F-C-C-C backbone of this compound.

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Key Interactions |

| gauche-gauche (gg) | 0.00 | Stabilizing gauche interactions, minimized steric hindrance |

| gauche-anti (ga) | 0.5 - 1.5 | Loss of one stabilizing gauche interaction |

| anti-anti (aa) | 1.0 - 2.5 | Absence of stabilizing gauche interactions, potential for repulsive interactions |

These are illustrative values based on computational studies of similar 1,3-difluorinated systems and are intended to represent the general trend expected for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to investigate the reaction mechanisms of this compound at a molecular level. By modeling the potential energy surfaces of reactions, it is possible to identify transition states, intermediates, and determine the energetics of different reaction pathways.

One important class of reactions for thiols is their oxidation. The oxidation of this compound could proceed through several steps, forming sulfenic, sulfinic, and sulfonic acids. Computational modeling could be employed to calculate the activation barriers for each oxidation step, providing insights into the reaction kinetics.

Another key reaction of thiols is their nucleophilic addition to electrophiles, such as in thiol-ene reactions. DFT calculations can be used to model the transition states of these addition reactions. For instance, the nucleophilic attack of the sulfur atom on a carbon-carbon double bond would proceed through a calculated transition state, the energy of which determines the reaction rate. The presence of the fluorine atom could influence the nucleophilicity of the thiol group and thus the energetics of the reaction.

A hypothetical reaction coordinate diagram for the nucleophilic addition of a thiol to an alkene, as could be modeled for this compound, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| Reactants | This compound + Alkene | 0 | Starting materials |

| Transition State | [Thiol-Alkene]‡ | 15 - 25 | Highest energy point along the reaction pathway, bonds are forming and breaking |

| Products | Thioether | -10 to -20 | Final product of the addition reaction |

These are generalized energy values for a typical thiol-ene reaction and serve as an example of the type of data that would be generated from computational modeling of a reaction involving this compound.

Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital containing the most loosely held electrons, is associated with the molecule's ability to act as a nucleophile, while the LUMO, the lowest energy empty orbital, represents its capacity to act as an electrophile. youtube.comyoutube.com

For this compound, the lone pair electrons on the sulfur atom are expected to be the primary contributors to the HOMO. This suggests that the thiol group is the main nucleophilic center of the molecule. In a reaction with an electrophile, electron density will be donated from this orbital.

The presence of the highly electronegative fluorine atom at the 3-position has a significant impact on the molecule's electronic properties. It exerts a strong electron-withdrawing inductive effect (-I effect) along the propane chain. This effect is anticipated to lower the energy of both the HOMO and the LUMO compared to its non-fluorinated analog, 1-propanethiol. A lower HOMO energy implies that this compound is a weaker nucleophile than 1-propanethiol, as its electrons are held more tightly.

To illustrate the expected trends, a hypothetical comparison of FMO energies and the HOMO-LUMO gap for propane, 1-propanethiol, and this compound is presented in the table below. The values are for illustrative purposes and would require specific computational calculations to be precisely determined.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Propane | -12.0 | 4.0 | 16.0 |

| 1-Propanethiol | -9.5 | 2.5 | 12.0 |

| This compound | -10.0 | 2.0 | 12.0 |

This interactive table allows for a conceptual comparison of the Frontier Molecular Orbital energies. Actual values would be determined through computational chemistry software.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting the sites of electrophilic and nucleophilic attack. youtube.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the sulfur atom of the thiol group, owing to the presence of its lone pairs of electrons. This reinforces the prediction from FMO theory that the sulfur atom is the primary nucleophilic center.

The fluorine atom, due to its high electronegativity, will create a region of negative potential around itself. However, its primary influence on reactivity will be the creation of a positive potential on the adjacent carbon atoms. The carbon atom bonded to the fluorine (C3) will be the most electron-deficient, and therefore the most electrophilic, site on the carbon chain. A region of positive electrostatic potential is also expected around the hydrogen atom of the thiol group, making it susceptible to deprotonation by a base.

The expected MEP map for this compound would therefore guide the prediction of its reactivity and selectivity:

Nucleophilic Attack: The sulfur atom is the most likely site for attack by an electrophile.

Electrophilic Attack: The carbon atom bonded to the fluorine (C3) is the most probable site for attack by a nucleophile, potentially leading to a substitution reaction.

Deprotonation: The acidic proton of the thiol group is a likely site for interaction with a base.

The following table summarizes the predicted regions of high and low electrostatic potential on this compound and their implications for reactivity.

| Region of the Molecule | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Sulfur Atom (Thiol Group) | Negative | Primary site for electrophilic attack (nucleophilic center). |

| Fluorine Atom | Negative | Electron-rich, but less likely to participate directly in reactions. |

| Carbon-3 (bonded to F) | Positive | Susceptible to nucleophilic attack. |

| Hydrogen Atom (Thiol Group) | Positive | Acidic proton, site for deprotonation by bases. |

This interactive table provides a summary of the predicted electrostatic potential and its influence on the reactivity of different parts of the this compound molecule.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluoropropane-1-thiol that influence experimental design?

- Answer: The molecular formula (C₃H₇FS), molecular weight (94.15 g/mol), and structural features (fluorine substituent, thiol group) dictate reactivity and handling . The thiol group’s volatility and odor necessitate inert-atmosphere techniques (e.g., Schlenk lines) to prevent oxidation. Fluorine’s electronegativity affects polarity, requiring polar aprotic solvents (e.g., DMF) for solubility-driven reactions. Stability data (e.g., sensitivity to light/moisture) should guide storage (e.g., refrigeration at +4°C, amber vials) .

Q. What are common synthetic routes for this compound, and how are intermediates characterized?

- Answer: Synthesis often involves nucleophilic substitution (e.g., fluorination of propane-1-thiol derivatives) or thiol-ene reactions. Key intermediates like 3-bromo-propan-1-ol derivatives (e.g., 3-bromo-2-methylpropan-1-ol, CAS 40145-08-2) are characterized via NMR (¹H/¹³C, ¹⁹F) and GC-MS to confirm regioselectivity and purity (>95%) .

Q. Which analytical methods are recommended for purity assessment and structural validation?

- Answer:

- GC-FID/MS: Quantifies volatile impurities (e.g., disulfide byproducts) .

- ¹⁹F NMR: Confirms fluorine incorporation and monitors degradation (e.g., HF elimination) .

- LC-HRMS: Detects non-volatile contaminants (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in fluorinated thiol synthesis while minimizing disulfide formation?

- Answer:

- Catalytic Systems: Use radical inhibitors (e.g., TEMPO) or reducing agents (e.g., TCEP) to suppress disulfide crosslinking .

- Solvent Effects: Anhydrous conditions (e.g., THF with molecular sieves) reduce hydrolysis.

- Kinetic Monitoring: In-situ IR or Raman spectroscopy tracks thiol intermediate stability .

Q. How should contradictory data on fluorinated thiol reactivity (e.g., nucleophilicity vs. steric effects) be resolved?

- Answer:

- Controlled Replication: Compare results under standardized conditions (e.g., pH 7.4 buffers, 25°C) .

- Computational Modeling: DFT studies (e.g., Gaussian) clarify electronic (fluorine’s -I effect) vs. steric contributions .

- Isotopic Labeling: ²H/¹⁸O tracing identifies hydrolysis pathways in aqueous media .

Q. What advanced techniques detect trace impurities in fluorinated thiols, and how are they validated?

- Answer:

- HRMS-Orbitrap: Resolves isobaric impurities (e.g., 3-fluoropropane-1-sulfonic acid, Δm/z < 0.001) .

- 2D-NMR (HSQC/HMBC): Assigns positional isomers (e.g., fluorination at C2 vs. C3) .

- Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ using spiked samples .

Q. How does the fluorinated alkyl chain influence thiol stability under varying pH and temperature?

- Answer:

- pH Studies: Fluorine’s electron-withdrawing effect increases thiol acidity (pKa ~8.5 vs. ~10 for non-fluorinated analogs), accelerating oxidation at neutral pH .

- Thermal Stability: TGA/DSC reveals decomposition thresholds (e.g., >120°C for C₃H₇FS) .

Q. What strategies enable selective functionalization of this compound for complex molecule synthesis?

- Answer:

- Thiol-Ene Click Chemistry: UV-initiated reactions with alkenes (e.g., maleimides) for bioconjugation .

- Protection/Deprotection: Use trityl groups to mask thiols during fluorination steps, followed by TFA cleavage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.